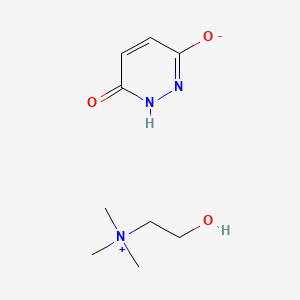
Maleic hydrazide choline salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of maleic hydrazide involves the reaction of maleic anhydride with hydrazine hydrate in the presence of a catalyst such as trifluoromethane sulfonic acid lanthanum. The reaction is carried out at a temperature range of 30-40°C for 30 minutes, followed by heating to 90-100°C for 5 hours. The product is then neutralized with sodium hydroxide solution to obtain maleic hydrazide .
Industrial Production Methods
In industrial settings, maleic hydrazide is often formulated as its potassium salt due to its higher water solubility, which allows for better penetration into plants. The potassium salt of maleic hydrazide is produced by dissolving maleic hydrazide in suitable solvents along with other necessary formulants .
Analyse Chemischer Reaktionen
Types of Reactions
Maleic hydrazide choline salt undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be decomposed by oxidizing agents and strong acids .
Common Reagents and Conditions
Oxidation: Mild oxidation produces compounds that react instantly with dienes to form crystalline derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Substitution reactions involve the replacement of functional groups under specific conditions.
Major Products
The major products formed from these reactions include crystalline derivatives and various substituted compounds, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Maleic hydrazide choline salt has a wide range of applications in scientific research:
Chemistry: Used as a plant growth regulator and herbicide, it helps in studying plant physiology and growth patterns.
Medicine: Its potential genotoxic effects at high doses are studied for understanding DNA repair processes.
Industry: Widely used in agriculture to control sprouting in stored crops like potatoes, onions, and garlic.
Wirkmechanismus
Maleic hydrazide choline salt acts by inhibiting cell division in plants, thereby preventing the growth of newly developing suckers without retarding the elongation of more mature leaves. It is absorbed by leaves and roots and translocated throughout the plant, enhancing chlorophyll production and suppressing sprout and bud growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium salt of maleic hydrazide: Similar in function but with higher water solubility, allowing for better plant penetration.
Diethanolamine salt of maleic hydrazide: Used in commercial formulations for tobacco plants.
Uniqueness
Maleic hydrazide choline salt is unique due to its specific formulation with choline, which enhances its effectiveness as a plant growth regulator. Its ability to suppress growth and induce dormancy in a wide range of crops makes it a valuable tool in agriculture .
Eigenschaften
CAS-Nummer |
61167-10-0 |
|---|---|
Molekularformel |
C9H17N3O3 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
2-hydroxyethyl(trimethyl)azanium;6-oxo-1H-pyridazin-3-olate |
InChI |
InChI=1S/C5H14NO.C4H4N2O2/c1-6(2,3)4-5-7;7-3-1-2-4(8)6-5-3/h7H,4-5H2,1-3H3;1-2H,(H,5,7)(H,6,8)/q+1;/p-1 |
InChI-Schlüssel |
ATBGNNCHICEGFV-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCO.C1=CC(=NNC1=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


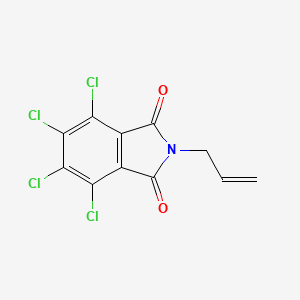
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)

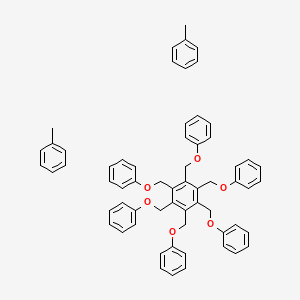
![1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone](/img/structure/B14596455.png)

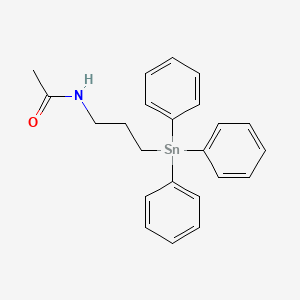
![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)
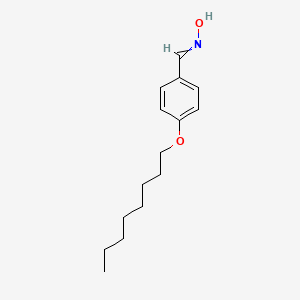
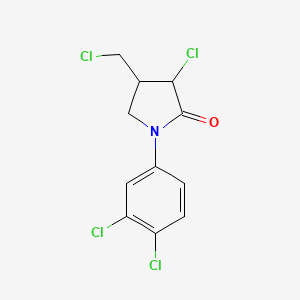
![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)

